molecular formula C8H5N3O B14414039 6H-imidazo[4,5-e][2,1]benzoxazole CAS No. 84732-07-0

6H-imidazo[4,5-e][2,1]benzoxazole

Katalognummer: B14414039
CAS-Nummer: 84732-07-0
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: YSWLQMROJQUOSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-imidazo[4,5-e][2,1]benzoxazole is a heterocyclic compound that combines the structural features of both imidazole and benzoxazole. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-imidazo[4,5-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution. This reaction leads to the formation of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as UV-vis, IR, 1H NMR, and 13C NMR.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6H-imidazo[4,5-e][2,1]benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and basic methanol solutions. The reaction conditions often involve refluxing the reactants in appropriate solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles leads to the formation of new 3-alkyl-5-nitro-8-(4-nitrophenyl)-3H-imidazo[4,5-e][2,1]benzoxazoles .

Wissenschaftliche Forschungsanwendungen

6H-imidazo[4,5-e][2,1]benzoxazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6H-imidazo[4,5-e][2,1]benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

6H-imidazo[4,5-e][2,1]benzoxazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to combine the properties of both imidazole and benzoxazole, making it a versatile scaffold for drug development and other applications.

Eigenschaften

CAS-Nummer

84732-07-0

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

6H-imidazo[4,5-e][2,1]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-7-8(10-4-9-7)5-3-12-11-6(1)5/h1-4,11H

InChI-Schlüssel

YSWLQMROJQUOSK-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CON2)C3=NC=NC3=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.